1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride
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Overview
Description
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is an organic compound with the molecular formula C10H15NO2·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetone with ammonia and hydrogen in the presence of a catalyst to form the desired product . Another method involves the reduction of 4-methoxyphenylacetone using sodium borohydride followed by amination with ammonia .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride
- 3-amino-3-(4-methoxyphenyl)propan-1-ol
- 3-amino-3-(2,4-dichlorophenyl)propan-1-ol
Uniqueness
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and amino group provide versatility in chemical reactions and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)6-9(12)7-11;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWAZEOWQQLLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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